molecular formula C9H16O2 B044740 (3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one CAS No. 121725-92-6

(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one

Cat. No. B044740
M. Wt: 156.22 g/mol
InChI Key: PCMFQYDBDBUOKY-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one is a chemical compound that belongs to the class of oxalanes. It is commonly known as DMPX and is used in various scientific research applications. DMPX is a chiral molecule that exists in two enantiomeric forms, which have different physiological and biochemical properties.

Mechanism Of Action

The mechanism of action of DMPX is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. DMPX can also act as a chiral ligand by coordinating with metal ions and controlling the stereochemistry of the reaction.

Biochemical And Physiological Effects

DMPX has no known biochemical or physiological effects on humans or animals. However, it has been shown to have an effect on the growth of certain microorganisms and plants.

Advantages And Limitations For Lab Experiments

DMPX has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. It is also relatively inexpensive compared to other chiral auxiliaries and ligands. However, DMPX has some limitations, including its limited solubility in certain solvents and its low reactivity in certain reactions.

Future Directions

There are several future directions for the use of DMPX in scientific research. One potential direction is the development of new synthetic methods for the synthesis of chiral compounds using DMPX as a chiral auxiliary or ligand. Another potential direction is the investigation of the mechanism of action of DMPX and the development of new applications for this compound. Additionally, the use of DMPX in asymmetric catalysis could be expanded to include new types of reactions and substrates.

Synthesis Methods

The synthesis of DMPX can be achieved by using various methods, including the oxidation of the corresponding diol, the reaction of 2,2-dimethyl-1,3-dioxolane with an aldehyde, and the ring-opening reaction of 2,2-dimethyl-1,3-dioxolane with an alkoxide. The most commonly used method for the synthesis of DMPX is the oxidation of the corresponding diol.

Scientific Research Applications

DMPX is widely used in scientific research as a chiral auxiliary and a chiral ligand. It is used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. DMPX is also used in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.

properties

CAS RN

121725-92-6

Product Name

(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(3R,4R,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7-,8+/m1/s1

InChI Key

PCMFQYDBDBUOKY-PRJMDXOYSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)O[C@H]1C(C)C)C

SMILES

CC1C(C(=O)OC1C(C)C)C

Canonical SMILES

CC1C(C(=O)OC1C(C)C)C

synonyms

2(3H)-Furanone,dihydro-3,4-dimethyl-5-(1-methylethyl)-,(3alpha,4bta,5alpha)-(9CI)

Origin of Product

United States

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